molecular formula C18H16N2O2 B579815 1,4-Bis(2-pyridylmethoxy)benzene CAS No. 219872-35-2

1,4-Bis(2-pyridylmethoxy)benzene

Cat. No.: B579815
CAS No.: 219872-35-2
M. Wt: 292.338
InChI Key: QBDQXOFFHAJOBM-UHFFFAOYSA-N
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Description

1,4-Bis(2-pyridylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It consists of a benzene ring substituted with two pyridylmethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(2-pyridylmethoxy)benzene can be synthesized through the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2-pyridylmethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridyl groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of pyridylmethanol derivatives.

    Substitution: Formation of halogenated or nitrated pyridyl derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-pyridylmethoxy)benzene largely depends on its role as a ligand. In coordination chemistry, it forms complexes with metal ions, influencing the electronic and geometric properties of the metal center. This interaction can enhance the metal’s catalytic activity or alter its photophysical properties, making the compound useful in various applications .

Comparison with Similar Compounds

  • 1,2-Bis(2-pyridylmethoxy)benzene
  • 1,3-Bis(2-pyridylmethoxy)benzene
  • 2,6-Bis(2-pyridylmethoxy)pyridine

Comparison: 1,4-Bis(2-pyridylmethoxy)benzene is unique due to its symmetrical structure, which provides distinct coordination environments compared to its isomers. The 1,2- and 1,3-isomers have different spatial arrangements, leading to variations in their chemical reactivity and coordination behavior. The 2,6-Bis(2-pyridylmethoxy)pyridine, while similar in having pyridylmethoxy groups, differs in the central aromatic ring, which can significantly impact its electronic properties and applications .

Biological Activity

1,4-Bis(2-pyridylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It is notable for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields, particularly in biological applications. This article focuses on its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a central benzene ring substituted at the 1 and 4 positions with two pyridylmethoxy groups. This symmetrical arrangement contributes to its unique coordination chemistry and biological interactions.

Molecular Structure

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • Crystal System : Monoclinic
  • Unit Cell Dimensions :
    • a=9.802 a=9.802\,\text{ }
    • b=3.988 b=3.988\,\text{ }
    • c=18.421 c=18.421\,\text{ }
    • β=93.77\beta =93.77^\circ

Synthesis

This compound can be synthesized through the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under alkaline conditions. This method has been documented in various studies, highlighting its efficiency in producing high yields of the compound .

The biological activity of this compound is primarily attributed to its role as a ligand that forms complexes with metal ions. These metal-ligand complexes can exhibit enhanced catalytic activity and photophysical properties, making them suitable for various biological applications.

Anticancer Activity

Research has indicated that derivatives of this compound may serve as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. In PDT, the compound can generate reactive oxygen species (ROS) upon light activation, leading to selective destruction of cancer cells .

Fluorescent Probes

The compound's derivatives are also being explored for their potential as fluorescent probes in bioimaging applications. The ability to emit fluorescence upon excitation makes these compounds useful for tracking biological processes in live cells .

Study on Metal Complexes

One significant study involved synthesizing silver and palladium complexes using this compound as a ligand. The resulting complexes exhibited unique structural properties, such as one-dimensional zigzag chains and two-dimensional porous networks, which were characterized using X-ray crystallography . These structures suggest potential applications in catalysis and materials science.

Photodynamic Therapy Research

Another notable investigation focused on the use of this compound as a photosensitizer in PDT. The study demonstrated that upon irradiation with specific wavelengths of light, the compound could effectively generate singlet oxygen, which is crucial for inducing apoptosis in cancer cells . This property underscores its potential utility in therapeutic settings.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2-Bis(2-pyridylmethoxy)benzene Different substitution patternVaries in reactivity
1,3-Bis(2-pyridylmethoxy)benzene Different substitution patternVaries in reactivity
2,6-Bis(2-pyridylmethoxy)pyridine Central ring differsPotentially different electronic properties

The comparison highlights that while all these compounds share similar functional groups, their biological activities can differ significantly based on their structural arrangements.

Properties

IUPAC Name

2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDQXOFFHAJOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50781110
Record name 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219872-35-2
Record name 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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